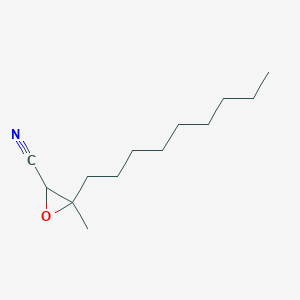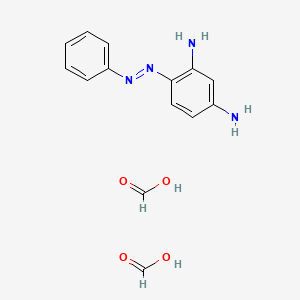
1,3-Benzenediaminium, 4-phenylazo-, diformate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediaminium, 4-phenylazo-, diformate salt is an organic compound with the molecular formula C12H12N4. It is also known by other names such as m-Phenylenediamine, 4-(phenylazo)- and C.I. Solvent Orange 3 . This compound is characterized by the presence of a benzene ring substituted with amino groups and a phenylazo group, making it a member of the azo compounds family. Azo compounds are known for their vivid colors and are widely used in dyeing and printing industries.
Preparation Methods
The synthesis of 1,3-Benzenediaminium, 4-phenylazo-, diformate salt typically involves the diazotization of aromatic amines followed by azo coupling. The general synthetic route includes:
Diazotization: An aromatic amine, such as aniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Industrial production methods may involve large-scale batch or continuous processes, ensuring the reaction conditions are optimized for yield and purity. The reaction is typically carried out at low temperatures to maintain the stability of the diazonium salt.
Chemical Reactions Analysis
1,3-Benzenediaminium, 4-phenylazo-, diformate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Common reagents used in these reactions include nitrous acid for diazotization, and copper salts for Sandmeyer reactions. Major products formed from these reactions include substituted aromatic compounds with diverse functional groups.
Scientific Research Applications
1,3-Benzenediaminium, 4-phenylazo-, diformate salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the manufacturing of colored plastics, textiles, and inks.
Mechanism of Action
The mechanism by which 1,3-Benzenediaminium, 4-phenylazo-, diformate salt exerts its effects involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s vivid color is due to the extended conjugation of the azo group, which absorbs visible light .
Comparison with Similar Compounds
1,3-Benzenediaminium, 4-phenylazo-, diformate salt can be compared with other azo compounds such as:
Azobenzene: Similar in structure but lacks the amino groups.
Methyl Orange: A well-known pH indicator with a similar azo structure but different substituents.
Sudan III: Another azo dye used for staining in biological applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
68109-79-5 |
|---|---|
Molecular Formula |
C14H16N4O4 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
formic acid;4-phenyldiazenylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H12N4.2CH2O2/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;2*2-1-3/h1-8H,13-14H2;2*1H,(H,2,3) |
InChI Key |
COWZMYXGOMLJDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.C(=O)O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


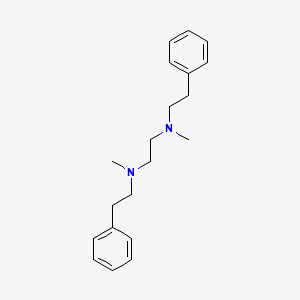
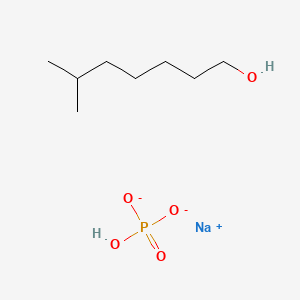
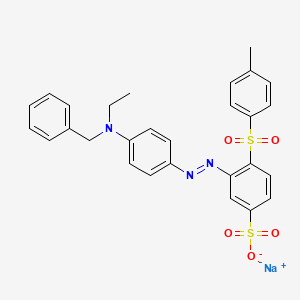
![N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine](/img/structure/B14480457.png)
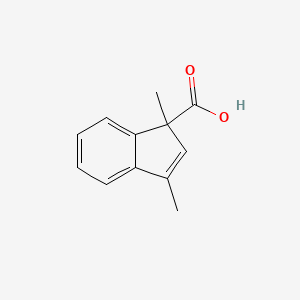
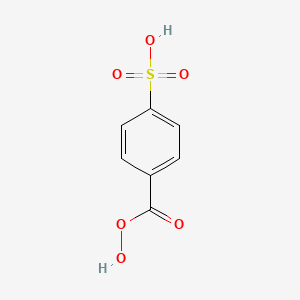
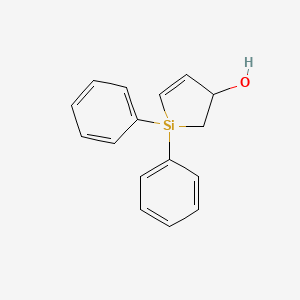
![ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate](/img/structure/B14480481.png)
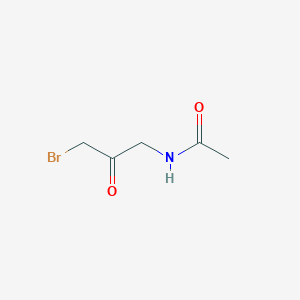


![3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14480491.png)

